Silane-d3, methyl-
Overview
Description
Silane-d3, methyl-: is a deuterated form of methylsilane, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include its ability to act as a precursor in the synthesis of various silicon-containing compounds. It is a colorless gas that is highly reactive and can ignite in air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane-d3, methyl- can be synthesized through the reduction of methyltrichlorosilane with lithium aluminium hydride. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods: In industrial settings, the production of silane compounds often involves the reaction of elementary silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This method allows for the production of various silanes, including methylsilane .
Chemical Reactions Analysis
Types of Reactions: Silane-d3, methyl- undergoes several types of chemical reactions, including:
Oxidation: It can react with oxygen to form silicon dioxide and water.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Commonly uses reducing agents such as lithium aluminium hydride.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Silicon dioxide and water.
Reduction: Various reduced silicon compounds.
Substitution: Silicon-containing compounds with different functional groups.
Scientific Research Applications
Silane-d3, methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing compounds.
Biology: Utilized in the study of silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of silicon-based materials and coatings
Mechanism of Action
The mechanism of action of silane-d3, methyl- involves its ability to donate hydride ions or act as a radical donor. This property makes it useful in various chemical reactions, including reductions and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methylsilane: The non-deuterated form of silane-d3, methyl-.
Ethylsilane: Similar structure but with an ethyl group instead of a methyl group.
Phenylsilane: Contains a phenyl group instead of a methyl group
Uniqueness: Silane-d3, methyl- is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. This makes it particularly valuable in research settings where isotopic labeling is required .
Properties
IUPAC Name |
trideuterio(methyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6Si/c1-2/h1-2H3/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXUFNYAYAMOE-BMSJAHLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])([2H])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315968 | |
Record name | Silane-d3, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.162 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-43-9 | |
Record name | Silane-d3, methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trideutero-(methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane-d3, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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